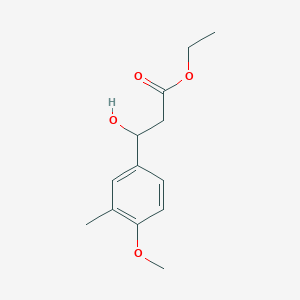

Ethyl 3-hydroxy-3-(4-methoxy-3-methylphenyl)propanoate

Description

Ethyl 3-hydroxy-3-(4-methoxy-3-methylphenyl)propanoate is a β-hydroxy ester characterized by a central propanoate backbone with a hydroxyl group at the β-position and a substituted phenyl ring (4-methoxy-3-methylphenyl) at the same carbon. This compound belongs to a broader class of 3-hydroxy-3-arylpropanoate esters, which are of interest in organic synthesis, pharmaceuticals, and flavor chemistry due to their chiral centers and functional versatility.

Properties

Molecular Formula |

C13H18O4 |

|---|---|

Molecular Weight |

238.28 g/mol |

IUPAC Name |

ethyl 3-hydroxy-3-(4-methoxy-3-methylphenyl)propanoate |

InChI |

InChI=1S/C13H18O4/c1-4-17-13(15)8-11(14)10-5-6-12(16-3)9(2)7-10/h5-7,11,14H,4,8H2,1-3H3 |

InChI Key |

CMULRMQNFQPAID-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C1=CC(=C(C=C1)OC)C)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of Ethyl 3-hydroxy-3-(4-methoxy-3-methylphenyl)propanoate typically involves the nucleophilic addition of an aromatic aldehyde or ketone to an activated ethyl ester or its equivalent, followed by hydrolysis or work-up to yield the beta-hydroxy ester. The key step is the formation of the 3-hydroxy substituent on the propanoate backbone adjacent to the aromatic ring.

Key Synthetic Routes

Aldol-Type Addition Using LDA and Aromatic Aldehydes

A prominent method involves the use of lithium diisopropylamide (LDA) to generate an enolate from ethyl propanoate derivatives, which then reacts with substituted aromatic aldehydes (e.g., 4-methoxy-3-methylbenzaldehyde) to form the beta-hydroxy ester.

- Procedure :

- LDA is prepared by adding n-butyllithium to diisopropylamine in tetrahydrofuran (THF) at -78 °C.

- The ethyl ester substrate is added dropwise to the LDA solution to form the enolate.

- The aromatic aldehyde is then added slowly at low temperature (-78 °C) to control stereochemistry and minimize side reactions.

- The reaction mixture is stirred for several hours at low temperature.

- Quenching with saturated ammonium chloride solution and extraction with ethyl acetate yields the crude beta-hydroxy ester.

- Purification is achieved by silica gel chromatography using hexane/ethyl acetate mixtures.

This method allows for good control over stereochemistry and high yields of the hydroxy ester.

Esterification of 3-Hydroxy-3-(4-methoxy-3-methylphenyl)propionic Acid

Another approach involves first synthesizing the corresponding 3-hydroxy-3-(4-methoxy-3-methylphenyl)propionic acid, followed by esterification with ethanol under acidic conditions.

- Procedure :

- The acid is reacted with ethanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions.

- The reaction is maintained until complete conversion to the ethyl ester occurs.

- Purification involves distillation under reduced pressure and recrystallization to obtain a high-purity product.

This route is industrially relevant due to its simplicity and scalability.

Enzymatic Resolution and Hydrolysis

Enzymatic methods have been reported for the resolution or hydrolysis of beta-hydroxy esters to obtain optically active compounds.

- Procedure :

- The racemic ethyl 3-hydroxy-3-phenylpropanoate derivatives are subjected to enzymatic hydrolysis using lipases or esterases in buffered aqueous solutions at neutral to slightly basic pH.

- The reaction is monitored by maintaining pH with NaOH addition.

- After partial hydrolysis, the mixture is extracted to separate the acid and ester enantiomers.

- This method allows for obtaining enantiomerically enriched beta-hydroxy esters or acids.

This biocatalytic approach is valuable for chiral synthesis.

Detailed Process Example from Patent Literature

A related compound, methyl 2-hydroxy-3-methoxy-3,3-diphenyl propionate, has been prepared via a multi-step process that can be adapted for this compound synthesis.

| Step | Description | Conditions | Yield | Purity |

|---|---|---|---|---|

| 1 | Formation of epoxy propionate intermediate by reaction of benzophenone, sodium methoxide, and methyl chloroacetate in toluene at -10 to -5 °C | Stirring 15 min each addition, temperature control, aqueous work-up | 94.8% | 95.5% (HPLC) |

| 2 | Conversion to methyl 2-hydroxy-3-methoxy-3,3-diphenyl propionate by reaction with methanol and p-toluenesulfonic acid at 25-55 °C | Stirring, cooling, filtration, washing with sodium bicarbonate and hexane | 75% | 99.9% (HPLC) |

| 3 | Hydrolysis to 2-hydroxy-3-methoxy-3,3-diphenyl propionic acid by reaction with aqueous sodium hydroxide | Stirring at room temperature | Not specified | Not specified |

This multi-step method emphasizes temperature control, acid/base work-up, and purification by crystallization and solvent washing.

Comparative Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| LDA-mediated Aldol Addition | LDA, ethyl ester, aromatic aldehyde | -78 °C, THF, inert atmosphere | High stereocontrol, good yield | Requires low temperature, moisture sensitive |

| Acid-Catalyzed Esterification | 3-hydroxy acid, ethanol, H2SO4 or p-TsOH | Reflux | Simple, scalable, industrially viable | Longer reaction times, possible side reactions |

| Enzymatic Hydrolysis/Resolution | Lipase or esterase, buffer pH 7-8 | Room temperature, aqueous | Enantioselective, mild conditions | Limited substrate scope, longer reaction times |

| Multi-step Epoxy Intermediate Route | Benzophenone, sodium methoxide, methyl chloroacetate, methanol, acid/base work-up | -10 to 55 °C, multiple steps | High purity, adaptable | Multi-step, complex |

Notes on Purification and Characterization

- Purification typically involves extraction with ethyl acetate or similar solvents, washing with sodium bicarbonate solution to remove acidic impurities, and drying under vacuum.

- Crystallization from hexane or n-heptane is common to improve purity and yield.

- Characterization is performed by HPLC for purity, melting point determination, and spectroscopic methods such as NMR and IR to confirm structure and stereochemistry.

Chemical Reactions Analysis

Hydrolysis Reactions

β-hydroxy esters are susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acids or salts. For Ethyl 3-hydroxy-3-(4-methoxy-3-methylphenyl)propanoate:

-

Saponification (Basic Hydrolysis):

Treatment with KOH in a 50% aqueous ethanol solution at 78°C for 6 hours hydrolyzes the ester to 3-hydroxy-3-(4-methoxy-3-methylphenyl)propanoic acid . -

Acidic Hydrolysis:

Prolonged reflux in HCl/THF promotes ester cleavage, though this method is less common due to competing elimination reactions .

Functionalization of the Hydroxyl Group

The tertiary alcohol moiety undergoes derivatization to enhance reactivity or modify physicochemical properties.

-

Acetylation:

Reaction with acetic anhydride in the presence of DMAP (4-dimethylaminopyridine) produces the acetylated derivative : -

Trichloroacetimidate Formation:

Treatment with trichloroacetonitrile and DBU (1,8-diazabicycloundec-7-ene) generates a trichloroacetimidate, a reactive intermediate for glycosylation or alkylation .

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Acetylation | Ac₂O, DMAP, CH₂Cl₂, 25°C, 4h | Acetylated derivative | 88% |

| Trichloroacetimidate Formation | CCl₃CN, DBU, CH₂Cl₂, 25°C, 2h | Trichloroacetimidate | 82% |

Nucleophilic Acyl Substitution

The ester group participates in reactions with nucleophiles like amines or hydrazines.

-

Hydrazinolysis:

Refluxing with hydrazine hydrate in ethanol converts the ester to a hydrazide, a precursor for heterocycle synthesis : -

Amide Formation:

The hydrazide reacts with primary/secondary amines (e.g., benzylamine, piperidine) via azide coupling to yield N-alkyl amides .

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Hydrazinolysis | NH₂NH₂·H₂O, EtOH, reflux, 9h | Propanehydrazide | 90% |

| Amide Coupling | R-NH₂, NaN₃, HCl, 0°C, 12h | N-Alkylpropanamide | 60–75% |

Oxidation and Elimination

The β-hydroxy ester structure is prone to oxidation or elimination under specific conditions.

-

Oxidation to β-Keto Ester:

Using Jones reagent (CrO₃/H₂SO₄) oxidizes the alcohol to a ketone, though this reaction is less documented for sterically hindered substrates . -

Acid-Catalyzed Elimination:

Heating with H₂SO₄ promotes dehydration to form an α,β-unsaturated ester :

Aromatic Ring Modifications

The 4-methoxy-3-methylphenyl group directs electrophilic substitution reactions.

Key Mechanistic Insights

-

Steric Effects: The 3-methyl and 4-methoxy groups hinder nucleophilic attack at the β-carbon, favoring ester-group reactivity over aldol-like pathways .

-

Solvent Influence: Polar aprotic solvents (e.g., THF, DCM) improve yields in acylation and imidate formation by stabilizing transition states .

This compound’s reactivity underscores its utility in synthesizing bioactive molecules, particularly in antimicrobial and anti-inflammatory agent development. Further studies are needed to explore its catalytic asymmetric transformations and metabolic pathways.

Scientific Research Applications

Ethyl 3-hydroxy-3-(4-methoxy-3-methylphenyl)propanoate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-hydroxy-3-(4-methoxy-3-methylphenyl)propanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and interactions with biological molecules. The compound can form hydrogen bonds and participate in various biochemical reactions, influencing its biological activity.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Electron-withdrawing groups (e.g., -NO₂ in ) increase reactivity in synthetic pathways, enabling efficient kinetic resolution. Electron-donating groups (e.g., -OCH₃ in ) enhance solubility and stabilize intermediates in drug synthesis.

Ester Group Influence :

- Ethyl esters (e.g., ) generally exhibit higher volatility compared to methyl esters (), making them suitable for flavor/fragrance applications.

- Methyl esters () are often preferred in pharmaceutical intermediates due to easier hydrolysis under mild conditions.

Comparative Physicochemical Data

Biological Activity

Ethyl 3-hydroxy-3-(4-methoxy-3-methylphenyl)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : CHO

- Molecular Weight : 250.30 g/mol

- IUPAC Name : this compound

The compound features a hydroxy group and an ester functional group, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant antiproliferative effects against various cancer cell lines, including HeLa cells. The compound exhibited an IC value of approximately 11 μM, indicating substantial potency compared to standard chemotherapeutics like doxorubicin (IC = 2.29 μM) .

Table 1: Antiproliferative Activity of this compound

| Cell Line | IC (μM) | Comparison Compound | IC (μM) |

|---|---|---|---|

| HeLa | 11 | Doxorubicin | 2.29 |

The biological activity of this compound is believed to be mediated through multiple pathways:

- Histone Deacetylase Inhibition (HDACi) : The compound has shown properties as a potent HDAC inhibitor, which plays a crucial role in regulating gene expression and cellular differentiation .

- GABA Receptor Modulation : Similar compounds have been reported to interact with GABA receptors, suggesting that this compound may influence neurotransmitter release and neuronal excitability .

Case Studies

A notable study evaluated the anticonvulsant properties of structurally similar compounds, indicating that modifications in the phenyl ring can enhance biological activity. The results suggested that derivatives with additional substituents could exhibit improved efficacy against seizure models, hinting at potential applications for this compound in neurological disorders .

Safety and Toxicology

Preliminary toxicological assessments indicate that while the compound exhibits promising biological activity, further studies are required to evaluate its safety profile comprehensively. Toxicity tests using rodent models showed median effective doses (ED) comparable to those of established drugs, warranting further investigation into its therapeutic window .

Q & A

Q. What are the common synthetic routes for Ethyl 3-hydroxy-3-(4-methoxy-3-methylphenyl)propanoate, and what reagents are typically employed?

Methodological Answer: The compound can be synthesized via multiple pathways, including:

- Aldol Condensation: Reacting 4-methoxy-3-methylbenzaldehyde with ethyl acetoacetate under basic conditions (e.g., NaOH or KOH) to form the β-ketoester intermediate, followed by selective reduction of the ketone group using NaBH4 or LiAlH4.

- Reduction of β-Ketoesters: Catalytic hydrogenation (e.g., Pd/C or Raney Ni) or enzymatic reduction (e.g., short-chain dehydrogenases) to achieve stereoselective hydroxylation .

- Substitution Reactions: Functionalizing pre-existing hydroxyl or methoxy groups using halogenating agents (e.g., SOCl2 or PCl5) to introduce diverse substituents .

Key Reagents:

- Oxidizing agents (KMnO4 for ketone formation).

- Reducing agents (LiAlH4 for ester reduction).

- Acidic/basic catalysts for condensation reactions.

Q. How is NMR spectroscopy utilized in confirming the structure of this compound?

Methodological Answer:

- <sup>1</sup>H NMR: Identifies protons in the methoxy group (δ 3.7–3.9 ppm), aromatic protons (δ 6.7–7.3 ppm), and the hydroxy proton (δ 1.5–2.5 ppm, broad if exchangeable). The ethyl ester group shows a triplet (δ 1.2–1.4 ppm) and quartet (δ 4.1–4.3 ppm) .

- HSQC NMR: Correlates <sup>13</sup>C and <sup>1</sup>H signals to resolve overlapping peaks, particularly for aromatic and aliphatic carbons .

- <sup>13</sup>C NMR: Confirms the ester carbonyl (δ 170–175 ppm), quaternary carbons adjacent to hydroxyl groups (δ 70–80 ppm), and methoxy carbons (δ 55–60 ppm) .

Advanced Research Questions

Q. How can enzymatic methods be applied to achieve stereoselective synthesis of this compound?

Methodological Answer:

- Biocatalytic Reduction: Use short-chain dehydrogenases (e.g., ChKRED12 or Exiguobacterium sp. F42 enzymes) to reduce prochiral ketones (e.g., ethyl 3-oxo-3-(4-methoxy-3-methylphenyl)propanoate) to the (S)-enantiomer with >99% enantiomeric excess (ee). NADPH cofactors are regenerated via glucose dehydrogenase (GDH) coupling .

- Optimization: Substrate loading up to 100 g/L is achievable by mitigating feedback inhibition through pH control (6.5–7.5) and stepwise substrate addition .

- Analytical Validation: Monitor reaction progress using chiral HPLC or GC-FID with β-cyclodextrin columns to confirm stereochemistry .

Q. What role does this compound play in lignin deconstruction studies, and how are analytical discrepancies addressed?

Methodological Answer:

- Lignin Monomer Stabilization: The compound may act as a reductive-stabilized lignin-derived monomer, formed via solvolytic cleavage of β-O-4 linkages in lignin. Heterogeneous metal catalysts (e.g., Ru/C or Pd/C) prevent repolymerization by reducing reactive intermediates .

- Data Contradictions:

- GC-FID/MS vs. HSQC NMR: GC detects volatile monomers, while NMR identifies non-volatile oligomers. Cross-validate by comparing monomer yields and <sup>13</sup>C isotopic patterns .

- Quantitative Discrepancies: Use internal standards (e.g., deuterated analogs) in GC and calibrate NMR integrals with known concentrations .

Q. How do substituent variations (e.g., methoxy vs. hydroxy groups) impact the compound’s reactivity in synthetic applications?

Methodological Answer:

- Electronic Effects: Methoxy groups act as electron donors, enhancing electrophilic substitution on the aromatic ring. Hydroxy groups increase acidity (pKa ~10), enabling deprotonation for nucleophilic reactions .

- Steric Effects: Bulky substituents (e.g., 3-methyl) hinder regioselectivity in Friedel-Crafts alkylation. Mitigate via microwave-assisted synthesis to reduce reaction time and byproduct formation .

- Comparative Studies: Synthesize analogs (e.g., ethyl 3-hydroxy-3-(4-hydroxyphenyl)propanoate) and compare reaction rates using kinetic assays (e.g., UV-Vis monitoring of oxidation) .

Q. What strategies are effective in resolving racemic mixtures of this compound during synthesis?

Methodological Answer:

- Chiral Chromatography: Use preparative HPLC with cellulose-based columns (e.g., Chiralpak IB) to separate enantiomers .

- Kinetic Resolution: Employ lipases (e.g., Candida antarctica) to selectively esterify one enantiomer, leaving the other unreacted .

- Crystallization-Induced Diastereomer Resolution: Form diastereomeric salts with chiral acids (e.g., tartaric acid) and recrystallize .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.